4-Isothiocyanatobut-1-yne
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Overview
Description
4-Isothiocyanatobut-1-yne is an organic compound with the molecular formula C₅H₅NS It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (-N=C=S) attached to a butyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatobut-1-yne typically involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile. One common method is the reaction of 4-bromo-1-butyne with potassium thiocyanate in the presence of a copper catalyst. The reaction proceeds under mild conditions, yielding this compound with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatobut-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.
Addition Reactions: The triple bond in the butyne chain can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form amines or thiols
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition Reactions: Often performed using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used
Major Products Formed
Substitution Reactions: Thioureas, thiocarbamates
Addition Reactions: Dihalides, haloalkenes
Oxidation and Reduction Reactions: Sulfoxides, sulfones, amines, thiols
Scientific Research Applications
4-Isothiocyanatobut-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent, as isothiocyanates are known to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Isothiocyanatobut-1-yne involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. For example, in cancer cells, the modification of key proteins can trigger apoptosis pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-Butenyl isothiocyanate
- 4-Isothiocyanatobut-1-ene
- But-3-enyl isothiocyanate
Uniqueness
4-Isothiocyanatobut-1-yne is unique due to the presence of both an isothiocyanate group and a triple bond in its structure. This combination of functional groups provides distinct reactivity patterns compared to other isothiocyanates, making it a valuable compound for specialized applications in organic synthesis and biological research .
Properties
IUPAC Name |
4-isothiocyanatobut-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-3-4-6-5-7/h1H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHLVWBWYWAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341389-73-8 |
Source
|
Record name | 4-isothiocyanatobut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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